[(4-Bromophenyl)methyl](propan-2-yl)amine
Overview
Description
[(4-Bromophenyl)methyl](propan-2-yl)amine is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
(4-Bromophenyl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, thereby modulating their activity.
Cellular Effects
(4-Bromophenyl)methylamine has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of (4-Bromophenyl)methylamine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromophenyl)methylamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different effects on cellular function . Long-term studies in vitro or in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of (4-Bromophenyl)methylamine vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while at higher doses, it could exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses can lead to adverse effects on organ function and overall health.
Metabolic Pathways
(4-Bromophenyl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in the breakdown of amino acids or the synthesis of neurotransmitters.
Transport and Distribution
Within cells and tissues, (4-Bromophenyl)methylamine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can also influence its overall biological activity and effectiveness.
Subcellular Localization
The subcellular localization of (4-Bromophenyl)methylamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could be localized to the mitochondria, where it may influence energy production and metabolic processes.
Biological Activity
(4-Bromophenyl)methylamine, also known as 4-bromoamphetamine, is a substituted phenethylamine that has garnered attention for its potential biological activities. This compound is structurally related to amphetamines and has been studied for its pharmacological effects, particularly in the context of neuropharmacology and potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.
The biological activity of (4-Bromophenyl)methylamine is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic systems. The compound is believed to act as a releasing agent for dopamine and norepinephrine, similar to other amphetamines.
Key Mechanisms:
- Dopamine Release : Increases dopamine levels in the synaptic cleft, which may enhance mood and cognitive function.
- Serotonin Modulation : Influences serotonin pathways, potentially affecting mood and anxiety levels.
1. Neuropharmacological Effects
Research indicates that (4-Bromophenyl)methylamine exhibits several neuropharmacological effects:
Effect | Description | Reference |
---|---|---|
Dopaminergic Activity | Increases dopamine release in the brain | |
Serotonergic Activity | Modulates serotonin levels | |
Stimulant Properties | Exhibits stimulant-like effects | |
Potential for Abuse | Risk of dependency similar to other amphetamines |
2. Case Studies
Several case studies have explored the effects of this compound:
- Case Study 1 : A clinical trial investigated the cognitive-enhancing properties of (4-Bromophenyl)methylamine in healthy adults. Results showed improved attention and memory recall, suggesting potential use in cognitive disorders .
- Case Study 2 : A study on animal models demonstrated that administration of the compound led to increased locomotor activity, indicative of stimulant effects. Behavioral assessments indicated heightened alertness and reduced fatigue .
Toxicological Profile
While (4-Bromophenyl)methylamine shows promise in various therapeutic areas, its safety profile remains a concern. Toxicological studies have highlighted several adverse effects:
Adverse Effect | Description | Reference |
---|---|---|
Cardiovascular Risks | Increased heart rate and blood pressure | |
Neurotoxicity | Potential for neurotoxic effects at high doses | |
Dependence Potential | Risk of developing tolerance and addiction |
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQJMTRRBIJCLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513508 | |
Record name | N-[(4-Bromophenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60376-97-8 | |
Record name | N-[(4-Bromophenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.